4-Methyl-1-(oxiran-2-ylmethyl)piperidine
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Overview
Description
4-Methyl-1-(oxiran-2-ylmethyl)piperidine is a chemical compound with the molecular formula C9H17NO It is characterized by a piperidine ring substituted with a methyl group and an oxirane (epoxide) ring attached to the nitrogen atom via a methylene bridge
Mechanism of Action
Target of Action
It is known that piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine-containing compounds are important synthetic medicinal blocks for drug construction . More research is needed to elucidate the specific interactions of this compound with its targets.
Biochemical Pathways
Piperidine derivatives are known to be involved in various intra- and intermolecular reactions leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Result of Action
Piperidine derivatives have been found to have various pharmacological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-(oxiran-2-ylmethyl)piperidine typically involves the reaction of 4-methylpiperidine with an epoxide precursor. One common method is the reaction of 4-methylpiperidine with epichlorohydrin under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the opening of the epoxide ring and its subsequent attachment to the piperidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and other advanced manufacturing techniques may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-(oxiran-2-ylmethyl)piperidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can react with the oxirane ring under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of diols.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
4-Methyl-1-(oxiran-2-ylmethyl)piperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-(oxiran-2-ylmethyl)piperazine: Similar structure but with a piperazine ring instead of a piperidine ring.
1-(Oxiran-2-ylmethyl)piperidine: Lacks the methyl group on the piperidine ring.
4-Methyl-1-(oxiran-2-ylmethyl)piperidine: The compound of interest.
Uniqueness
This compound is unique due to the presence of both a methyl group and an oxirane ring on the piperidine scaffold. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-methyl-1-(oxiran-2-ylmethyl)piperidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-8-2-4-10(5-3-8)6-9-7-11-9/h8-9H,2-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXECTFQQKBDZQX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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